molecular formula C6H9BrO2 B15046038 Methyl 2-(bromomethyl)cyclopropane-1-carboxylate

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate

Cat. No.: B15046038
M. Wt: 193.04 g/mol
InChI Key: AGOMZUJFFMCWFQ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a cyclopropane derivative, where a bromomethyl group is attached to the second carbon of the cyclopropane ring, and a methyl ester group is attached to the first carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropyl methyl ketone with bromine in the presence of a base like triethylamine can yield the desired product . Another method involves the reaction of cyclopropylcarbinol with phosphorus tribromide, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes. Additionally, the choice of solvents and catalysts can be optimized to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Major products include carboxylic acids and aldehydes.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is unique due to the presence of both a bromomethyl group and a cyclopropane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds and materials.

Biological Activity

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by its unique structural features, including a bromomethyl group and a carboxylate ester. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate. The following sections will delve into its biological activity, including relevant research findings, case studies, and comparative data.

  • Molecular Formula : C6_6H9_9BrO2_2
  • Molecular Weight : Approximately 193.04 g/mol
  • Density : ~1.6 g/cm³
  • Boiling Point : ~191.6 °C at 760 mmHg

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmacological exploration. Its structural features allow for diverse interactions with biological targets, potentially influencing a range of biochemical pathways.

Table 1: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Methyl 1-(bromomethyl)cyclopropane-1-carboxylateC6_6H9_9BrO2_2Similar structure but different bromine position
Methyl cyclopropanecarboxylateC5_5H8_8O2_2Lacks bromine; simpler structure
1-Bromo-2-methylcyclopropaneC5_5H9_9BrDifferent functional groups; no ester functionality

This table highlights the unique aspects of this compound while situating it within a broader context of related compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory Properties : Studies have shown that derivatives of cyclopropane compounds can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, which is crucial in many inflammatory diseases .
  • Antimicrobial Activity : The presence of halogen atoms (like bromine) in organic compounds often enhances their antimicrobial properties, making them effective against various pathogens .

Case Studies

  • Anti-inflammatory Activity :
    A study investigating the anti-inflammatory effects of structurally related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that this compound could potentially serve as a lead compound for developing new anti-inflammatory drugs .
  • Synthesis and Pharmacological Characterization :
    Research focused on synthesizing novel derivatives of cyclopropanes showed that modifications at the bromomethyl position significantly affected the biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Future Directions

Further research is warranted to explore the full potential of this compound in medicinal chemistry. Potential areas of investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic efficacy and safety.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how variations in structure influence biological activity, guiding the design of more potent derivatives.

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

methyl 2-(bromomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3

InChI Key

AGOMZUJFFMCWFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1CBr

Origin of Product

United States

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